3-(2,2,2-Trifluoroacetyl)benzonitrile CAS number and properties
3-(2,2,2-Trifluoroacetyl)benzonitrile CAS number and properties
An In-depth Technical Guide to 3-(2,2,2-Trifluoroacetyl)benzonitrile
This technical guide provides a comprehensive overview of 3-(2,2,2-Trifluoroacetyl)benzonitrile, a key building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, potential applications in medicinal chemistry, and representative experimental methodologies.
Core Compound Identification
Chemical Name: 3-(2,2,2-Trifluoroacetyl)benzonitrile CAS Number: 23568-85-6[1] Molecular Formula: C₉H₄F₃NO[1] Molecular Weight: 199.13 g/mol [1] Structure:
Physicochemical and Spectroscopic Properties
The trifluoroacetyl and nitrile functional groups impart unique electronic properties, making this compound a valuable intermediate in organic synthesis and medicinal chemistry. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 23568-85-6 | [1] |
| Molecular Formula | C₉H₄F₃NO | [1] |
| Molecular Weight | 199.1294 | [1] |
| MDL Number | MFCD01319970 | [1] |
| SMILES | FC(F)(F)C(=O)C1=CC=CC(=C1)C#N | [1] |
Role in Research and Drug Development
While specific biological activities for 3-(2,2,2-Trifluoroacetyl)benzonitrile are not detailed in the available literature, its structural motifs—the benzonitrile core and the trifluoromethyl group—are prevalent in many pharmacologically active molecules.
The Benzonitrile Scaffold: Benzonitrile derivatives are a versatile class of compounds in medicinal chemistry.[2] The nitrile group can act as a hydrogen bond acceptor and serves as a bioisostere for various functional groups.[3][4] This scaffold is found in drugs targeting a wide range of diseases, including cancer, viral infections, and microbial illnesses.[3]
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Anticancer Activity: Benzonitrile-containing compounds have been developed as potent inhibitors of key targets in oncology, such as tubulin polymerization and various kinases (e.g., mTOR, Tankyrase).[3]
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Antiviral Activity: Certain benzonitrile derivatives have shown efficacy against viruses like Hepatitis C Virus (HCV) by inhibiting viral entry into host cells.[3]
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Antimicrobial Agents: Novel benzonitrile structures have demonstrated significant antibacterial and antifungal properties.[3]
The Trifluoromethyl Group: The inclusion of a trifluoromethyl (-CF₃) group is a common strategy in modern drug design.[5] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5]
The combination of these two pharmacophores in 3-(2,2,2-Trifluoroacetyl)benzonitrile makes it an attractive starting point or intermediate for synthesizing novel therapeutic agents.
Caption: Logical relationship of structural motifs to potential applications.
Experimental Protocols
Detailed experimental protocols for the synthesis of 3-(2,2,2-Trifluoroacetyl)benzonitrile are not explicitly available. However, a general, representative synthesis for a related compound, 3-fluoro-4-trifluoromethylbenzonitrile, involves a multi-step process that can be adapted.
Representative Synthesis Workflow:
This process illustrates a common pathway for synthesizing complex benzonitrile derivatives, starting from a simpler substituted benzene ring.
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Nitration: Introduction of a nitro group onto the aromatic ring using a mixture of nitric acid and sulfuric acid.
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Reduction: The nitro group is reduced to an amine (aniline derivative).
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Halogenation: Introduction of a bromine atom via bromination.
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Diazotization & Amine Removal: The amine group is removed.
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Cyanation (Substitution): The bromine atom is replaced with a cyano group to yield the final benzonitrile product.
Caption: Representative workflow for multi-step benzonitrile synthesis.
General Protocol for Biological Evaluation (MTT Assay):
To assess the potential cytotoxic effects of new compounds like 3-(2,2,2-Trifluoroacetyl)benzonitrile against cancer cell lines, the MTT assay is a standard colorimetric method.[2][3]
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Cell Plating: Seed cancer cells (e.g., 5x10³ to 1x10⁴ cells/well) into a 96-well plate and incubate for 24 hours.[2]
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Compound Treatment: Treat the cells with varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48-72 hours).
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MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for approximately 4 hours to allow for the formation of formazan crystals by metabolically active cells.
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Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is proportional to the absorbance, allowing for the calculation of IC₅₀ values.
Conclusion
3-(2,2,2-Trifluoroacetyl)benzonitrile is a chemical intermediate with significant potential in the field of drug discovery. Its structure combines the pharmacologically relevant benzonitrile core with the advantageous properties of a trifluoromethyl group. While direct biological data is limited, its potential as a building block for creating novel anticancer, antiviral, and antimicrobial agents is high. The synthetic and screening protocols outlined in this guide provide a foundational framework for researchers to explore the therapeutic possibilities of this and related compounds.
